REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([CH2:9][CH2:10][CH2:11][N:12]1[CH2:17][CH2:16][N:15]([C:18]2[N:23]=[CH:22][CH:21]=[CH:20][N:19]=2)[CH2:14][CH2:13]1)#[N:8].O.[OH-].[K+]>CCOCC>[NH2:8][CH2:7][CH2:9][CH2:10][CH2:11][N:12]1[CH2:13][CH2:14][N:15]([C:18]2[N:19]=[CH:20][CH:21]=[CH:22][N:23]=2)[CH2:16][CH2:17]1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCCN1CCN(CC1)C1=NC=CC=N1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at a temperature of -54° C., there
|
Type
|
CUSTOM
|
Details
|
was kept at the same temperature as above for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
subjected to filtration with celite
|
Type
|
WASH
|
Details
|
washed with chloroform
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCCCN1CCN(CC1)C1=NC=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |